2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline
Description
2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline is a fluorinated aromatic amine characterized by a nitro (–NO₂) group at the 2-position and a pentafluoroethyl (–CF₂CF₃) substituent at the 4-position of the aniline ring.
Properties
IUPAC Name |
2-nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O2/c9-7(10,8(11,12)13)4-1-2-5(14)6(3-4)15(16)17/h1-3H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDADRWXGNPBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline typically involves the nitration of 4-(1,1,2,2,2-pentafluoroethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent product quality and reducing the risk of hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group and pentafluoroethyl group influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Reduction: 2-Amino-4-(1,1,2,2,2-pentafluoroethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(1,1,2,2,2-pentafluoroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentafluoroethyl group influences the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
2-Nitro-4-(trifluoromethyl)aniline (CAS: Not explicitly listed): Substitutes pentafluoroethyl with trifluoromethyl (–CF₃). The reduced steric bulk of –CF₃ compared to –CF₂CF₃ may enhance solubility in polar solvents but decrease thermal stability .
2-Nitro-4-(trifluoromethoxy)aniline (CAS: H33137): Features a –OCF₃ group.
2-Nitro-4-(propylthio)aniline (CAS: 100-78-7): Replaces fluorine with a propylthio (–SPr) group. This substitution reduces electronegativity, altering redox properties and biological activity .
Table 1: Substituent Comparison
Spectroscopic and Electronic Properties
- 2-Nitro-4-(trifluoromethyl)aniline: Experimental studies using NMR and IR spectroscopy reveal strong electron-withdrawing effects, with nitro and trifluoromethyl groups synergistically reducing electron density on the aromatic ring. Theoretical calculations (DFT) predict a dipole moment of ~6.2 D, higher than non-fluorinated analogs .
- 2-Nitro-4-(pentafluoroethyl)aniline : The larger –CF₂CF₃ group is expected to amplify these effects, further lowering the pKa of the aniline NH₂ group (predicted pKa ~1.5–2.0) compared to –CF₃ analogs (pKa ~2.5–3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
